molecular formula C8H7ClF3NO2 B596838 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 1280786-68-6

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B596838
CAS No.: 1280786-68-6
M. Wt: 241.594
InChI Key: ZFEUGKLODVCOCF-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C8H7ClF3NO2 and a molecular weight of 241.59 g/mol . It is characterized by the presence of a pyridine ring substituted with chloro, methoxy, and trifluoroethoxy groups. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-chloro-2-methoxypyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can also contribute to the compound’s overall electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2/c1-14-7-6(2-5(9)3-13-7)15-4-8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEUGKLODVCOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682494
Record name 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-68-6
Record name 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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